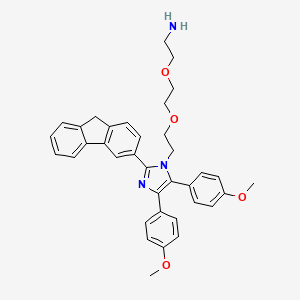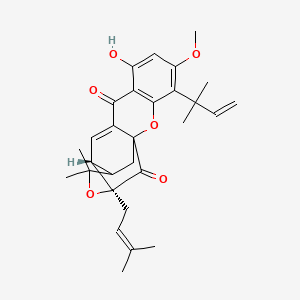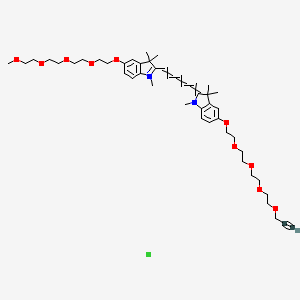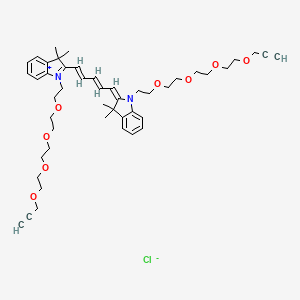
OPB-51602
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3's regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Hematological Malignancies
OPB-51602, an oral inhibitor of signal transducer and activator of transcription 3 (STAT3), was evaluated in a phase I study focusing on patients with relapsed or refractory hematological malignancies. This study aimed to assess safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. Although the MTD of this compound was established at 6 mg, the study concluded that its long-term administration at higher doses was challenging due to the daily dosing schedule, and no clear therapeutic response was observed. Durable stable disease was noted in some patients, but further clinical development of this compound for hematological malignancies was terminated (Ogura et al., 2015).
Solid Malignancies
Another phase I and biomarker study explored the efficacy of this compound in patients with refractory solid tumors. The study determined the MTD and assessed the safety, pharmacokinetics, and pharmacodynamics of this STAT3 inhibitor. While demonstrating promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with previous EGFR tyrosine kinase inhibitor exposure, the study suggested that less frequent dosing should be explored due to its long half-life and poorer tolerability with continuous dosing compared to intermittent dosing (Wong et al., 2015).
Mechanism of Action in Tumor Cells
Research has also delved into the specific mechanisms of action of this compound in tumor cells. It was found that the drug's toxicity depends on mitochondrial STAT3, with the inhibition of complex I activity leading to increased ROS production, inducing cell death, mitophagy, and actin rearrangements. This implies that targeting mitochondrial STAT3 function causes synthetic lethality through complex I inhibition, which could be utilized for cancer chemotherapy (Brambilla et al., 2020).
Drug Resistance in Oncogene-Addicted Cancers
This compound was also studied in the context of metabolic reprogramming in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. The compound showed OXPHOS targeting activity, and pre-treatment with OPB restored sensitivity to targeted therapies. This suggests that a switch to mitochondrial OXPHOS is a key driver of targeted drug resistance, and this compound’s inhibition of this process could have therapeutic implications (Hirpara et al., 2018).
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OPB51602; OPB 51602; OPB51602. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


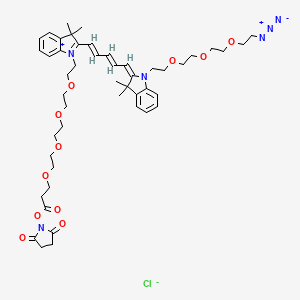
![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)
